molecular formula C6H12O2 B103051 Ethene, 1,2-diethoxy- CAS No. 16484-86-9

Ethene, 1,2-diethoxy-

Cat. No.: B103051
CAS No.: 16484-86-9
M. Wt: 116.16 g/mol
InChI Key: HDUOBOAWDSZFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethene, 1,2-diethoxy- is an organic compound with the molecular formula C6H12O2. It is also known by other names such as 1,2-Diethoxyethene and 1,2-Diethoxyethylene . This compound is characterized by the presence of two ethoxy groups attached to an ethene backbone. It is a colorless liquid that is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethene, 1,2-diethoxy- can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the diethoxy compound .

Industrial Production Methods: Industrial production of Ethene, 1,2-diethoxy- involves similar synthetic routes but on a larger scale. The process may include continuous distillation to purify the product and ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethene, 1,2-diethoxy- involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of various intermediates and products depending on the reaction conditions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

  • Ethane, 1,2-diethoxy-
  • Dimethoxyethane
  • Ethylene glycol diethyl ether
  • Diethyl cellosolve

Comparison: Ethene, 1,2-diethoxy- is unique due to its ethene backbone with two ethoxy groups, which imparts distinct chemical properties compared to similar compounds like Ethane, 1,2-diethoxy- and Dimethoxyethane. These differences make it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

16484-86-9

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1,2-diethoxyethene

InChI

InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3

InChI Key

HDUOBOAWDSZFTJ-UHFFFAOYSA-N

Isomeric SMILES

CCO/C=C/OCC

SMILES

CCOC=COCC

Canonical SMILES

CCOC=COCC

16484-86-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.